molecular formula C19H18F3N5OS2 B6490466 2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1357748-19-6

2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6490466
CAS No.: 1357748-19-6
M. Wt: 453.5 g/mol
InChI Key: OQGRWDNYUJAALH-UHFFFAOYSA-N
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Description

2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H18F3N5OS2 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.09048705 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thiazolo[4,5-d]pyrimidine core.
  • A piperidine moiety.
  • A trifluoromethyl-substituted phenyl group.

The molecular formula is C19H21N5O2S2C_{19}H_{21}N_5O_2S_2 with a molecular weight of approximately 415.53 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from simpler thiazole and pyrimidine precursors. Key steps include:

  • Preparation of Thiazolo-Pyrimidine Core : Utilizing appropriate coupling agents to form the thiazolo-pyrimidine structure.
  • Introduction of Piperidine : This is achieved through nucleophilic substitution reactions.
  • Formation of Acetamide Linkage : The final step often involves acylation to form the acetamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The thiazolo-pyrimidine core is known to modulate the activity of specific enzymes, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that compounds similar to this derivative exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related thiazolo-pyrimidine derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
CompoundCell LineIC50 Value (μM)
Thiazolo-Pyrimidine DerivativeMCF-743.4
Thiazolo-Pyrimidine DerivativeHCT-1166.2

Antimicrobial Activity

The compound has shown promising antibacterial and antifungal activities in preliminary studies. For instance, mercapto-substituted derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens .

Case Studies

  • Study on Antidepressant-like Activity : A related compound was evaluated for its antidepressant-like effects in mice using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST). Results indicated significant improvements comparable to standard treatments like amitriptyline .
  • Molecular Docking Studies : Computational studies have suggested high binding affinities for adenosine receptors (A1 and A2A), which are implicated in various neurological conditions. These findings support the potential use of such compounds in treating mood disorders .

Properties

IUPAC Name

2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS2/c20-19(21,22)12-6-2-3-7-13(12)25-14(28)10-29-17-15-16(23-11-24-17)26-18(30-15)27-8-4-1-5-9-27/h2-3,6-7,11H,1,4-5,8-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRWDNYUJAALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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